molecular formula C11H7ClO4 B15335098 Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate

Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B15335098
M. Wt: 238.62 g/mol
InChI Key: CWBILFVZVXSLOC-UHFFFAOYSA-N
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Description

Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of coumarins. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 7-chloro-4-hydroxycoumarin with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of the desired ester compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of dyes, fragrances, and optical brighteners.

Mechanism of Action

The mechanism of action of Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other coumarin derivatives .

Biological Activity

Methyl 7-Chloro-2-oxo-2H-chromene-3-carboxylate is a notable compound within the coumarin family, recognized for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chloro substituent at the 7-position of the chromene ring. This structural feature enhances its biological activity compared to other coumarins. The compound's chemical formula is C11H7ClO4C_{11}H_7ClO_4, and it has a CAS number of 1610862-98-0.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus267.23 µg/mL
Bacillus subtilis28Not specified
Escherichia coliNot effectiveNot applicable
Klebsiella pneumoniaeNot effectiveNot applicable

The compound's structure-activity relationship (SAR) studies have revealed that substituents such as methyl and chloro groups enhance its antimicrobial potency .

Anticancer Properties

This compound has shown promising results in anticancer research. Studies have indicated its potential effectiveness against various cancer types, including prostate cancer and melanoma.

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on prostate cancer cell lines, it was found to induce apoptosis and inhibit cell proliferation. The mechanism of action involves the modulation of biochemical pathways associated with tumor growth inhibition.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets.

Key Mechanisms Include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit phospholipase A2, which plays a role in inflammatory processes .
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, preventing their proliferation.

Additional Biological Activities

Beyond antimicrobial and anticancer properties, this compound has been investigated for other potential therapeutic applications:

  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
  • Antioxidant Effects : Its antioxidant capacity contributes to its protective effects against cellular damage.

Properties

Molecular Formula

C11H7ClO4

Molecular Weight

238.62 g/mol

IUPAC Name

methyl 7-chloro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7ClO4/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5H,1H3

InChI Key

CWBILFVZVXSLOC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1=O

Origin of Product

United States

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